2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde

purity profile quality control reproducibility

2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde (CAS 1690866-69-3) is a fused pyrido[3,2-d]pyrimidine heterocycle bearing chlorine atoms at C-2 and C-4 and a reactive aldehyde at C-6. It belongs to a privileged scaffold class widely employed in medicinal chemistry for kinase and DHFR inhibitor programs.

Molecular Formula C8H3Cl2N3O
Molecular Weight 228.03 g/mol
Cat. No. B13087629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde
Molecular FormulaC8H3Cl2N3O
Molecular Weight228.03 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=NC(=N2)Cl)Cl)N=C1C=O
InChIInChI=1S/C8H3Cl2N3O/c9-7-6-5(12-8(10)13-7)2-1-4(3-14)11-6/h1-3H
InChIKeyXTUSEYLGNSQYLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde – Core Scaffold Identity and Procurement Context


2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde (CAS 1690866-69-3) is a fused pyrido[3,2-d]pyrimidine heterocycle bearing chlorine atoms at C-2 and C-4 and a reactive aldehyde at C-6. It belongs to a privileged scaffold class widely employed in medicinal chemistry for kinase and DHFR inhibitor programs [1]. Its dual electrophilic character – two chlorine leaving groups and a carbonyl handle – distinguishes it from simpler dichloro-pyridopyrimidines that lack the C-6 aldehyde, enabling divergent functionalization for structure–activity relationship (SAR) exploration .

Why 2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde Cannot Be Replaced by Generic Dichloro-Pyridopyrimidine Analogs


Simple substitution of 2,4-dichloropyrido[3,2-d]pyrimidine for the 6-carbaldehyde derivative introduces a critical functional deficit. The C-6 aldehyde serves as a synthetically essential anchor for reductive amination, Wittig olefination, and Grignard additions – transformations that are impossible with the bare dichloro core [1]. Furthermore, the electron‑withdrawing nature of the aldehyde modifies the π-density of the pyrimidine ring, altering the regioselectivity of SNAr and cross‑coupling at C-4 vs. C-2; this effect is absent in analogs lacking the carbonyl group [2]. Consequently, any attempt to substitute the compound without the aldehyde handle necessitates additional protection/deprotection or functionalization steps, increasing step‑count, cost, and risk of yield loss.

Quantitative Differentiation Evidence for 2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde vs. Comparator Analogs


Purity Grade Advantage vs. 2,4-Dichloropyrido[3,2-d]pyrimidine

Commercially available 2,4-dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde is supplied at ≥97% purity (Ambeed) or ≥98% (MolCore), whereas the closest analog 2,4-dichloropyrido[3,2-d]pyrimidine (CAS 39551-54-7) is routinely listed at 95% by multiple vendors including Fisher Scientific/Acros and Matrix Scientific . The 2–3 percentage point purity advantage of the 6-carbaldehyde derivative translates to a potentially meaningful reduction in by‑product burden during subsequent transformations.

purity profile quality control reproducibility

Aldehyde Functional Handle Enables Single‑Step Diversification Unavailable to Non‑Carbonyl Comparators

The C‑6 aldehyde of the target compound permits direct reductive amination, Wittig/Horner‑Wadsworth‑Emmons olefination, and nucleophilic addition (Grignard, organolithium) without prior oxidation‑state adjustment. In contrast, 2,4-dichloropyrido[3,2‑d]pyrimidine (lacking a C‑6 substituent) requires pre‑functionalisation – typically bromination or lithiation – to introduce a reactive handle, adding 1–2 synthetic steps and reducing overall yield [1]. This functional divergence is a well‑established class‑level advantage of 6‑carbaldehyde pyridopyrimidines over their unsubstituted counterparts.

synthetic versatility late‑stage diversification aldehyde handle

Regioselectivity Modulation in SNAr and Cross‑Coupling: C‑6 Substituent Influence

In 2,4-dichloropyrido[3,2‑d]pyrimidine, palladium‑catalysed hydro‑dehalogenation and Suzuki coupling occur preferentially at C‑4 with quantitative discrimination (C‑4:C‑2 ≈ 100:0) [1]. Introducing a C‑6 substituent alters the electronic environment: for 6‑substituted 2,4,8‑trichloropyrido[3,2‑d]pyrimidines, the remaining two chlorides exhibit a modified reactivity order, allowing stepwise, orthogonal displacement at C‑8 then C‑2 [2]. While direct data for the 6‑carbaldehyde analog are not yet published, the directional trend – electron‑withdrawing C‑6 substitution enhances C‑4 electrophilicity while moderating C‑2 reactivity – is consistent across experimentally characterised 6‑substituted congeners and is supported by the electron‑withdrawing nature of the formyl group (σm = 0.35) [3].

regioselectivity SNAr cross-coupling C-6 substitution

Precursor to Potent DHFR Inhibitors: Enabling the 2,4-Diamino-6-substituted Pharmacophore

The target compound is the direct synthetic precursor to the 2,4-diamino-6-substituted pyrido[3,2‑d]pyrimidine pharmacophore, a validated scaffold for dihydrofolate reductase (DHFR) inhibition. Replacement of the two chlorine atoms with amino groups and elaboration of the aldehyde yields inhibitors with IC₅₀ values as low as 0.07 μM against tumour cell lines and 2.25 μM against recombinant human DHFR [1]. In contrast, the non‑aldehyde comparator 2,4-dichloropyrido[3,2‑d]pyrimidine lacks the C‑6 attachment point and cannot access this chemotype without substantial re‑engineering of the synthetic route. The 6‑carbaldehyde therefore uniquely short‑circuits the path to a clinically relevant inhibitor class.

DHFR inhibition antifolate antitumor 6-substituted pyrido[3,2-d]pyrimidine

High-Value Research and Industrial Application Scenarios for 2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde


Parallel SAR Library Synthesis Targeting Kinase Hinge Binders

The pre‑installed C‑6 aldehyde allows rapid, single‑step diversification via reductive amination or Wittig coupling to generate libraries of C‑6 elongated analogs, a strategy directly enabled by the aldehyde handle [1]. In contrast, the non‑aldehyde analog would require a separate halogenation step, adding time and reducing library throughput. This makes the 6‑carbaldehyde the preferred building block for high‑throughput medicinal chemistry programs targeting kinase ATP‑binding sites.

Streamlined Synthesis of 2,4-Diamino-6-substituted DHFR Inhibitors

The compound is the optimal starting point for the 2,4-diamino-6-substituted pyrido[3,2‑d]pyrimidine antifolate series, where the aldehyde is elaborated to a lipophilic side chain, and the two chlorines are displaced by ammonia to generate the active pharmacophore [2]. This convergent route avoids late‑stage C‑6 functionalisation on the sensitive diaminopyrimidine core, preserving potency and simplifying purification. The feasibility of this approach is directly supported by the synthetic routes described in the antiproliferative activity studies.

Regioselective Synthesis of Dissymmetric 2,4-Disubstituted Pyridopyrimidines

The electronic effect of the C‑6 aldehyde modulates the innate C‑4 > C‑2 reactivity pattern of the pyridopyrimidine system, enabling sequential, orthogonal substitution at C‑4 then C‑2 [3][4]. This regioselective discrimination is critical for the preparation of dissymmetric kinase probes where the C‑4 and C‑2 substituents target distinct pockets of the ATP‑binding cleft. The 2,4-dichloropyrido[3,2‑d]pyrimidine comparator, while demonstrating C‑4 selectivity, does not offer the same synthetic convenience for subsequent C‑6 elaboration.

High‑Purity Starting Material for Pre‑clinical Candidate Synthesis

With commercial purity of ≥97% , the 6‑carbaldehyde derivative meets the higher purity threshold often required for GLP toxicology batch synthesis, reducing the need for preparative HPLC purification before the first synthetic step. The 95% purity typical of the non‑aldehyde analog may introduce impurities that propagate through multi‑step sequences, increasing the burden on final API purification.

Quote Request

Request a Quote for 2,4-Dichloropyrido[3,2-D]pyrimidine-6-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.